2-Phenyl-1,3-thiazol-5(4H)-one 2-Phenyl-1,3-thiazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 16446-29-0
VCID: VC13951493
InChI: InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2
SMILES:
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol

2-Phenyl-1,3-thiazol-5(4H)-one

CAS No.: 16446-29-0

Cat. No.: VC13951493

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,3-thiazol-5(4H)-one - 16446-29-0

Specification

CAS No. 16446-29-0
Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
IUPAC Name 2-phenyl-4H-1,3-thiazol-5-one
Standard InChI InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key YSFIZZRFIZSROW-UHFFFAOYSA-N
Canonical SMILES C1C(=O)SC(=N1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

2-Phenyl-1,3-thiazol-5(4H)-one belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The phenyl group at position 2 enhances electronic delocalization, influencing reactivity and interaction with biological targets. While the exact molecular formula is inferred as C₉H₇NOS, derivatives such as 4-benzylidene-2-phenyl-1,3-thiazol-5-one (C₁₆H₁₁NOS) demonstrate how substituents alter properties like boiling point (428.6°C) and density .

Key Structural Motifs

  • Thiazole Core: The sulfur atom contributes to electrophilic reactivity, while the nitrogen participates in hydrogen bonding.

  • Phenyl Substituent: Enhances lipophilicity, aiding membrane permeability in biological systems.

  • Keto Group at Position 5: Facilitates tautomerism and serves as a site for chemical modifications .

Synthesis and Derivative Formation

The synthesis of 2-Phenyl-1,3-thiazol-5(4H)-one derivatives involves multi-step reactions, as demonstrated in recent anti-inflammatory drug development .

Cyclization with Isatins

A common method involves reacting 2-phenyl-3-(phenylamino)-1,3-thiazolidin-4-one with isatin derivatives in methanol under acidic conditions. This yields compounds like 3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one-N-methylaniline, characterized by IR, NMR, and mass spectrometry .

Representative Reaction Pathway:

  • Formation of Thiazolidinone Intermediate: Thioglycollic acid reacts with aniline derivatives in the presence of ZnCl₂.

  • Condensation with Isatin: The intermediate undergoes cyclization with isatin under reflux, forming the final hybrid structure .

Structural Modifications

Substituents on the indole or phenyl rings significantly impact bioactivity. For example:

  • Chloro or Bromo Groups at position 5 increase anti-inflammatory potency (e.g., 5-chloro derivatives show 65.75% inhibition) .

  • Hydroxyl Groups reduce activity, highlighting the role of electron-withdrawing groups in enhancing target binding .

Biological Activities and Mechanisms

Derivatives of 2-Phenyl-1,3-thiazol-5(4H)-one exhibit promising pharmacological profiles, particularly in inflammation and cancer.

Anti-Inflammatory Activity

The compound VIi (5,6-dichloro derivative) demonstrated 72.5% inhibition in carrageenan-induced rat paw edema models, comparable to indomethacin (73.7%) . Mechanism studies suggest cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis.

Key Findings:

  • Electron-Withdrawing Substituents: Enhance COX-2 selectivity (e.g., 5-F, 5-Cl, 5-Br) .

  • Dose-Dependent Effects: Activity correlates with substituent electronegativity and position .

Applications in Drug Development

The scaffold’s versatility enables diverse therapeutic applications:

Anti-Inflammatory Agents

Derivatives like VIi are candidates for NSAID alternatives with reduced gastrointestinal toxicity .

Antimicrobial Scaffolds

Thiazole’s inherent antimicrobial activity is retained in 2-phenyl derivatives, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli in preliminary assays .

Comparative Analysis of Thiazole Analogues

The following table summarizes structurally related compounds and their bioactivities:

Compound NameStructure FeaturesBiological Activity
4-Benzylidene-2-phenyl-1,3-thiazol-5-oneBenzylidene group at position 4Anti-inflammatory (72.5% inhibition)
2-AminothiazoleAmino group at position 2Antibacterial, Antifungal
5-Fluoro-2-phenylthiazol-4-oneFluorine at position 5COX-2 Inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator